molecular formula C18H16O4 B7774766 7-hydroxy-3-[2-(propan-2-yl)phenoxy]-4H-chromen-4-one

7-hydroxy-3-[2-(propan-2-yl)phenoxy]-4H-chromen-4-one

Cat. No.: B7774766
M. Wt: 296.3 g/mol
InChI Key: OOJQSGBGFRAFDS-UHFFFAOYSA-N
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Description

7-hydroxy-3-[2-(propan-2-yl)phenoxy]-4H-chromen-4-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria . This particular compound has garnered interest due to its potential pharmacological properties and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-[2-(propan-2-yl)phenoxy]-4H-chromen-4-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with 2-(propan-2-yl)phenol under specific conditions. One common method is the Knoevenagel condensation, where the coumarin derivative is reacted with an aldehyde in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-[2-(propan-2-yl)phenoxy]-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 7-hydroxy-3-[2-(propan-2-yl)phenoxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may inhibit specific enzymes or proteins involved in disease pathways, such as DNA gyrase in bacteria or cyclooxygenase (COX) in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-3-[2-(propan-2-yl)phenoxy]-4H-chromen-4-one is unique due to the presence of the isopropyl group on the phenoxy moiety, which can influence its biological activity and chemical reactivity. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic targets in biological systems .

Properties

IUPAC Name

7-hydroxy-3-(2-propan-2-ylphenoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-11(2)13-5-3-4-6-15(13)22-17-10-21-16-9-12(19)7-8-14(16)18(17)20/h3-11,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJQSGBGFRAFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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